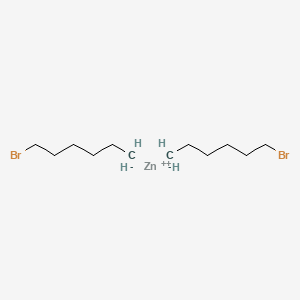
Zinc, bis(6-bromohexyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc, bis(6-bromohexyl)- is a chemical compound with the molecular formula C12H24Br2Zn It is characterized by the presence of zinc coordinated with two 6-bromohexyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Zinc, bis(6-bromohexyl)- typically involves the reaction of zinc with 6-bromohexyl bromide. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as tetrahydrofuran (THF) or diethyl ether. The reaction conditions often include refluxing the mixture to ensure complete reaction.
Industrial Production Methods: On an industrial scale, the production of Zinc, bis(6-bromohexyl)- may involve continuous flow reactors to optimize the reaction conditions and yield. The use of electrochemical methods to generate bromine in situ can also be employed to minimize waste and improve the efficiency of the bromination process .
Analyse Chemischer Reaktionen
Types of Reactions: Zinc, bis(6-bromohexyl)- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide or amine groups.
Oxidation and Reduction Reactions: The zinc center can participate in redox reactions, altering its oxidation state.
Coupling Reactions: The compound can engage in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like sodium hydroxide or ammonia in solvents such as water or alcohol.
Oxidation Reactions: May use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Often involve reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide can yield 6-hydroxyhexyl derivatives, while coupling reactions can produce polymers or other complex structures .
Wissenschaftliche Forschungsanwendungen
Zinc, bis(6-bromohexyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-zinc bonds.
Biology: Investigated for its potential role in biological systems, including as a zinc source in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism by which Zinc, bis(6-bromohexyl)- exerts its effects involves the coordination of zinc with the 6-bromohexyl groups. This coordination can influence the reactivity of the zinc center, making it more susceptible to nucleophilic attack or redox reactions. The molecular targets and pathways involved depend on the specific application, but generally include interactions with enzymes, proteins, and other biomolecules that require zinc as a cofactor .
Vergleich Mit ähnlichen Verbindungen
Zinc, bis(6-chlorohexyl)-: Similar structure but with chlorine atoms instead of bromine.
Zinc, bis(6-iodohexyl)-: Similar structure but with iodine atoms instead of bromine.
Zinc, bis(6-fluorohexyl)-: Similar structure but with fluorine atoms instead of bromine.
Uniqueness: Zinc, bis(6-bromohexyl)- is unique due to the specific reactivity of the bromine atoms, which can participate in a wider range of substitution and coupling reactions compared to its chloro, iodo, and fluoro counterparts. This makes it particularly valuable in synthetic chemistry and materials science .
Eigenschaften
CAS-Nummer |
166115-20-4 |
|---|---|
Molekularformel |
C12H24Br2Zn |
Molekulargewicht |
393.5 g/mol |
IUPAC-Name |
zinc;1-bromohexane |
InChI |
InChI=1S/2C6H12Br.Zn/c2*1-2-3-4-5-6-7;/h2*1-6H2;/q2*-1;+2 |
InChI-Schlüssel |
ZCCHCAHGQAOBJG-UHFFFAOYSA-N |
Kanonische SMILES |
[CH2-]CCCCCBr.[CH2-]CCCCCBr.[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


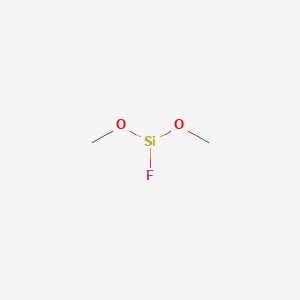

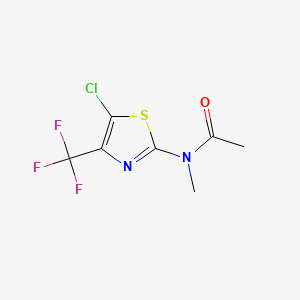
![tert-Butyl(dimethyl){[1-(octyloxy)ethenyl]oxy}silane](/img/structure/B14267593.png)
![Dibutyl[(4-nitrophenyl)methyl]tellanium bromide](/img/structure/B14267594.png)
![Spiro[2.3]hexan-4-one, 5,5-dichloro-](/img/structure/B14267595.png)
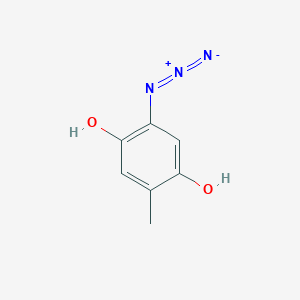

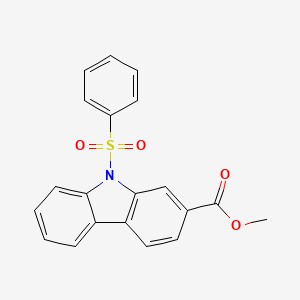
![Methyl [6-(4-phenylpyrimidin-2-yl)-1H-indol-1-yl]acetate](/img/structure/B14267629.png)
![5-Hydroxy-6-[2-(4-nitrophenyl)hydrazinyl]-3,4-dioxocyclohexa-1,5-diene-1-carboxylic acid](/img/structure/B14267637.png)

![Dimethyl [2-oxo-2-(pyrrolidin-1-yl)ethylidene]propanedioate](/img/structure/B14267671.png)
![(4-Nitrophenyl)-N-[4-(phenylsulfanyl)phenyl]methanimine N-oxide](/img/structure/B14267676.png)
